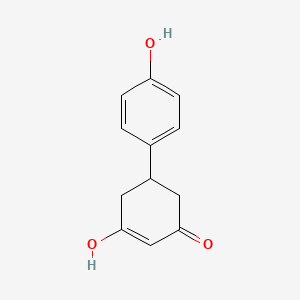
3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one
Vue d'ensemble
Description
3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one: is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol This compound is characterized by its cyclohexenone core structure, which is substituted with hydroxy groups at the 3 and 5 positions, and a phenyl group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one can be achieved through several methods. One notable method involves the [3,3]-sigmatropic rearrangement route. This method starts with phenyl pyruvate and suitable enones. The reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding products with anti-configuration . When the reaction is performed in alkaline water, a mixture of products with anti and syn conformations is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3-keto-5-(4-hydroxyphenyl)cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5-(4-hydroxyphenyl)cyclohexanone.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry .
Biology and Medicine: It can be used as a precursor for the synthesis of pharmaceuticals and bioactive compounds .
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers and resins .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
- 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Comparison: Compared to its analogs, 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one is unique due to the presence of hydroxy groups at both the 3 and 5 positions, which can significantly influence its reactivity and interactions with other molecules. The position and nature of the substituents on the phenyl ring also play a crucial role in determining the compound’s chemical and biological properties .
Propriétés
IUPAC Name |
3-hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYXQZQVCFJKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)







![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)
![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)

